Potassium borohydride

Catalog No.
S655551
CAS No.
13762-51-1
M.F
BK
M. Wt
49.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium borohydride

CAS Number

13762-51-1

Product Name

Potassium borohydride

IUPAC Name

potassium;boron(1-)

Molecular Formula

BK

Molecular Weight

49.91 g/mol

InChI

InChI=1S/B.K/q-1;+1

InChI Key

HHUJLKPGQMFFMS-UHFFFAOYSA-N

SMILES

[B-].[K+]

Synonyms

KBH4, potassium borohydride, potassium tetrahydroborate

Canonical SMILES

[B-].[K+]

Isomeric SMILES

[B-].[K+]

Hydrogen Storage:

  • KBH₄ has been extensively studied as a potential hydrogen storage material due to its ability to release hydrogen gas (H₂) upon hydrolysis (reaction with water).
  • Researchers are investigating methods to improve the efficiency and reversibility of hydrogen release from KBH₄, making it a more practical option for applications like fuel cells. [Source: National Renewable Energy Laboratory (.gov) - ]

Organic Synthesis:

  • KBH₄ is a powerful reducing agent, commonly used in organic chemistry to convert various functional groups.
  • For example, it can reduce aldehydes and ketones to alcohols, and carboxylic acids to primary alcohols. [Source: National Institute of Standards and Technology (.gov) - ]

Analytical Chemistry:

  • KBH₄ finds applications in various analytical techniques, including:
    • Sample preparation: It can be used to derivatize analytes for improved detection in chromatography or spectroscopy.
    • Titration: KBH₄ can be used as a titrant in specific analytical methods.

Other Research Areas:

  • KBH₄ is also being explored in other research areas, such as:
    • Material science: for the synthesis of novel materials with desired properties.
    • Environmental science: for the treatment of wastewater containing certain pollutants.
  • Origin: KBH₄ is typically synthesized from the reaction between sodium borohydride (NaBH₄) and potassium metal in an inert solvent like dimethoxyethane [].
  • Significance: KBH₄ is a versatile reducing agent used in various organic and inorganic syntheses. It can selectively reduce aldehydes, ketones, and many other functional groups.

Molecular Structure Analysis

  • KBH₄ adopts a distorted tetrahedral structure with a central boron atom surrounded by four hydrogen atoms and a potassium cation (K⁺).
  • Notable aspects:
    • The B-H bonds are polar covalent due to the significant difference in electronegativity between boron and hydrogen. This polarity contributes to KBH₄'s reducing ability by allowing the partial negative charge on the hydrides to donate electrons to electron-deficient species.
    • The negative charge on the hydrides is delocalized across all four B-H bonds, enhancing the reducing strength compared to other metal borohydrides.

Chemical Reactions Analysis

  • Synthesis (mentioned previously):2NaBH₄ + 2K → 2KBH₄ + 2Na (ref. 1)
  • Reduction of Aldehydes and Ketones:RCHO + KBH₄ + H₂O → RCH₂OH + KOH + BH₃• (ref. 2) (R = alkyl or aryl group)This reaction involves the transfer of a hydride ion (H⁻) from KBH₄ to the carbonyl carbon (C=O) of the aldehyde or ketone, resulting in an alcohol (RCH₂OH).
  • Other reduction reactions: KBH₄ can also reduce imines, epoxides, and nitro compounds to their corresponding amines, alcohols, and amines, respectively.

Physical And Chemical Properties Analysis

  • Melting point: 590 °C (decomposition) []
  • Boiling point: Decomposes above 400 °C []
  • Solubility: Highly soluble in water (exothermic reaction with hydrogen evolution) and polar organic solvents like methanol and ethanol [].
  • Stability: Unstable in moist air and decomposes to release hydrogen gas [].

Mechanism of Action (not applicable)

KBH₄ does not have a biological role and is not directly involved in biological systems.

  • Toxicity: KBH₄ is toxic if swallowed and can cause severe irritation to skin and eyes.
  • Flammability: Reacts violently with water to release flammable hydrogen gas. The evolved hydrogen can ignite spontaneously in air, presenting a fire and explosion hazard [].
  • Reactivity: KBH₄ is a strong reducing agent and can react vigorously with oxidizing agents, acids, and some organic compounds [].

Safety Precautions:

  • KBH₄ should be handled with proper personal protective equipment (PPE) including gloves, goggles, and a fume hood.
  • Work in a well-ventilated area and avoid contact with water and moisture.
  • In case of contact with skin or eyes, flush with water for at least 15 minutes and seek medical attention immediately [].

Hydrolysis: When exposed to water, potassium borohydride reacts vigorously, producing hydrogen gas and potentially starting a fire . The reaction can be represented as:

KBH4 + 2H2O → KBO2 + 4H2

Reduction of Organic Compounds: Potassium borohydride is an effective reducing agent for various organic functional groups. For example, it can reduce aldehydes and ketones to alcohols . This reaction is often used in organic synthesis to create valuable intermediates.

Enantioselective Reduction: In the presence of chiral catalysts, potassium borohydride can perform enantioselective reductions. A notable example is the catalytic enantioselective 1,2-reduction of enones using a chiral N,N'-dioxide-Sc(III) complex catalyst, which produces optically active allylic alcohols with high yields and enantioselectivities .

While potassium borohydride itself is not biologically active, it can affect living organisms through its chemical properties. Exposure to potassium borohydride can irritate the skin, eyes, nose, and throat . Inhalation may cause respiratory issues, including coughing and shortness of breath. In severe cases, it can lead to pulmonary edema, a serious medical condition .

Potassium borohydride can be synthesized through various methods:

  • Ion Exchange: The most common method involves reacting sodium borohydride (NaBH4) with potassium chloride (KCl) .
  • Mechano-chemical Reaction: Research has explored the possibility of producing potassium borohydride by reacting metal hydrides (such as NaH, CaH2, or MgH2) with potassium borate under ambient conditions .
  • Direct Synthesis: Although less common, potassium borohydride can be synthesized directly from its elements under specific conditions.

Potassium borohydride finds applications in various fields:

Organic Synthesis: It serves as a powerful reducing agent in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemicals industries .

Waste Treatment: The compound is used in the treatment of industrial wastewater, particularly for the removal of heavy metals.

Hydrogen Storage: Due to its high hydrogen content, potassium borohydride has been investigated as a potential hydrogen storage material for fuel cell applications.

Analytical Chemistry: It is employed in various analytical procedures, including the determination of certain metal ions.

Potassium borohydride interacts strongly with various substances:

Water: As mentioned earlier, it reacts vigorously with water, producing hydrogen gas .

Acids: In dilute acid solutions, potassium borohydride undergoes rapid and quantitative hydrolysis, releasing four moles of hydrogen per mole of the hydride .

Oxidizing Agents: The compound is incompatible with oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine .

Alcohols: Potassium borohydride can react with alcohols, potentially leading to ignition .

Similar Compounds

Several compounds share similarities with potassium borohydride:

  • Sodium borohydride (NaBH4)
  • Lithium borohydride (LiBH4)
  • Lithium aluminum hydride (LiAlH4)
  • Sodium cyanoborohydride (NaBH3CN)

Potassium borohydride is unique in its balance of reactivity and stability. While it is more reactive than sodium borohydride, it is less pyrophoric than lithium borohydride. This makes it suitable for applications where sodium borohydride may be too weak, but lithium borohydride would be too strong or difficult to handle .

Physical Description

Potassium borohydride is a white crystalline or powdered solid. When exposed to water it may react violently and start a fire. It is toxic by ingestion. It is used to make other chemicals.

UNII

0WS230DTGF

GHS Hazard Statements

Aggregated GHS information provided by 145 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (54.48%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (94.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

13762-51-1

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Borate(1-), tetrahydro-, potassium (1:1): ACTIVE

Dates

Modify: 2023-08-15

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